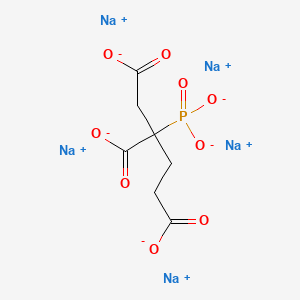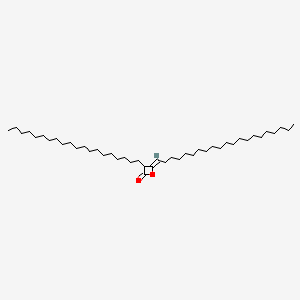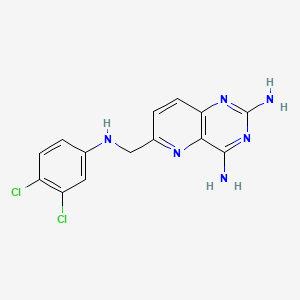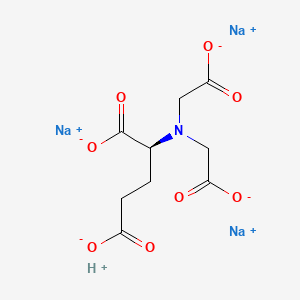
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate is a synthetic chelating agent derived from the amino acid glutamate. It is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications. This compound is particularly valued for its biodegradability and environmental compatibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining an alkaline environment and controlling the temperature to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction systems, low-pressure and low-temperature conditions, and the use of inexpensive raw materials. The crude reaction solutions are often used directly in subsequent steps to avoid complex isolation procedures .
化学反応の分析
Types of Reactions
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as calcium and magnesium.
Substitution: Can participate in substitution reactions where its carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and acids (e.g., hydrochloric acid) under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions are typically metal complexes, which are used in various applications such as water treatment and detergents .
科学的研究の応用
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate has a wide range of scientific research applications:
作用機序
The mechanism of action of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate involves its ability to chelate metal ions. The compound’s carboxylate groups bind to metal ions, forming stable, water-soluble complexes. This chelation process prevents metal ions from participating in unwanted reactions, thereby stabilizing the solution .
類似化合物との比較
Similar Compounds
Trisodium dicarboxymethyl alaninate: Another chelating agent with similar properties but derived from alanine instead of glutamate.
N,N-bis(carboxylatomethyl)alanine trisodium salt: Known for its biodegradability and environmental compatibility, similar to trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate.
Uniqueness
This compound is unique due to its origin from L-glutamic acid, which imparts specific binding properties and environmental benefits. Its ability to form highly stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring stringent metal ion control .
特性
CAS番号 |
63998-93-6 |
|---|---|
分子式 |
C9H10NNa3O8 |
分子量 |
329.15 g/mol |
IUPAC名 |
trisodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate;hydron |
InChI |
InChI=1S/C9H13NO8.3Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3/t5-;;;/m0.../s1 |
InChIキー |
DIGMEYCLSQUNNC-BHRFRFAJSA-K |
異性体SMILES |
[H+].C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
[H+].C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


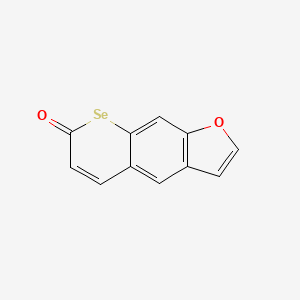
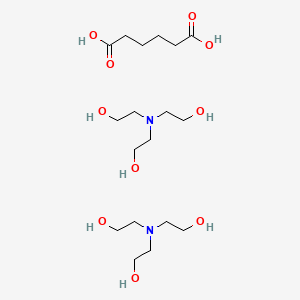

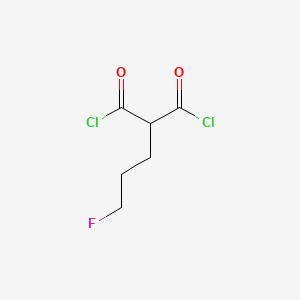

![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
